3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
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Description
3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C22H22F3N3O2 and its molecular weight is 417.432. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Properties
Research has highlighted the potential anticonvulsant properties of various derivatives of pyrrolidine-2,5-dione, indicating their potential in addressing epilepsy and seizure disorders. Notably, studies have demonstrated the synthesis and testing of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione, revealing compounds with significant anticonvulsant activity, especially those with an aromatic ring at position-3 of the pyrrolidine-2,5-dione structure (Obniska et al., 2005). Another study synthesized and evaluated N-Mannich bases derived from 3-methyl-3-phenyl- and 3,3-dimethyl-succinimides for anticonvulsant activity, identifying compounds with protective effects in electrically induced seizures and showing a higher inhibition of NaV1.2 currents, suggesting a potential mechanism of action (Kamiński et al., 2013).
Serotonin Receptor Activity
Research into the serotonin receptor activity of pyrrolidine-2,5-dione derivatives has provided insights into their therapeutic potential for neurological disorders. One study synthesized 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, evaluating them for their 5-HT1A/D2 receptor affinity and serotonin reuptake inhibition, identifying compounds with promising mixed receptor profiles (Wróbel et al., 2020).
Antimicrobial Activity
The antimicrobial potential of benzyl piperazine derivatives, including those related to pyrrolidine-2,5-dione structures, has been explored. For instance, the synthesis of benzyl piperazine with pyrimidine and isoindolinedione under microwave irradiation resulted in compounds with notable antibacterial activity, indicating the versatility of these derivatives in medicinal chemistry (Merugu et al., 2010).
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O2/c23-22(24,25)17-7-4-8-18(13-17)28-20(29)14-19(21(28)30)27-11-9-26(10-12-27)15-16-5-2-1-3-6-16/h1-8,13,19H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIQUKRVLODDEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.